Sodium 4-hydroxyphenyl phosphate

Overview

Description

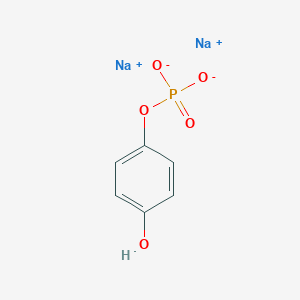

Sodium 4-hydroxyphenyl phosphate is an organic compound with the molecular formula C6H5Na2O5P. It is a sodium salt of 4-hydroxyphenyl phosphate and is commonly used in various biochemical and industrial applications. This compound is known for its role as a substrate in enzymatic reactions, particularly those involving alkaline phosphatase.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyphenyl phosphate can be synthesized through the reaction of 4-hydroxyphenyl phosphoric acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at ambient temperature. The general reaction is as follows:

4-Hydroxyphenyl phosphoric acid+Sodium hydroxide→Sodium 4-hydroxyphenyl phosphate+Water

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of 4-hydroxyphenyl phosphoric acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate the final product .

Types of Reactions:

Oxidation: The compound can be oxidized to form quinones under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Alkaline phosphatase, aqueous medium, ambient temperature.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products:

Hydrolysis: 4-Hydroxyphenol and inorganic phosphate.

Oxidation: Quinones.

Substitution: Various substituted phenyl phosphates depending on the nucleophile used.

Scientific Research Applications

Sodium 4-hydroxyphenyl phosphate is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:

Mechanism of Action

The primary mechanism of action of sodium 4-hydroxyphenyl phosphate involves its hydrolysis by alkaline phosphatase. The enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of 4-hydroxyphenol and inorganic phosphate. This reaction is crucial in various biochemical assays and diagnostic tests .

Comparison with Similar Compounds

Sodium 4-nitrophenyl phosphate: Another substrate for alkaline phosphatase, used in similar enzymatic assays.

Sodium phenyl phosphate: A simpler analogue used in biochemical studies.

Uniqueness: Sodium 4-hydroxyphenyl phosphate is unique due to its specific interaction with alkaline phosphatase, making it a valuable tool in diagnostic assays. Its hydrolysis product, 4-hydroxyphenol, is also a useful intermediate in various chemical reactions .

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can effectively utilize this compound in their work.

Biological Activity

Sodium 4-hydroxyphenyl phosphate (4-HPP) is a compound that has garnered attention for its biological activity, particularly in relation to enzyme interactions and potential therapeutic applications. This article explores the compound's mechanism of action, biochemical properties, cellular effects, and relevant case studies.

Target of Action

this compound primarily targets alkaline phosphatase (ALP) , an enzyme involved in various physiological processes, including dephosphorylation reactions. The compound acts as a substrate for ALP, undergoing enzymatic hydrolysis to produce hydroquinone, which is biologically active.

Mode of Action

The hydrolysis process is influenced by environmental factors such as pH and temperature. The interaction between 4-HPP and ALP leads to significant biochemical changes within cells, impacting various metabolic pathways.

Enzyme Interactions

4-HPP has been shown to interact with multiple enzymes and proteins. Its hydrolysis by ALP not only produces hydroquinone but also influences other biochemical pathways involving oxidative stress and cellular signaling.

Cellular Effects

The compound affects cellular functions by modulating cell signaling pathways and gene expression. Research indicates that 4-HPP can influence the production of reactive oxygen species (ROS), which play a critical role in cellular signaling and homeostasis .

Study on Anti-Allergic Activity

A study investigated the anti-allergic properties of compounds derived from 4-hydroxyphenyl structures. It was found that these compounds effectively inhibited mast cell degranulation, suggesting potential therapeutic applications for allergic conditions .

Anti-Inflammatory Activity

Research has shown that derivatives of 4-hydroxyphenyl phosphate exhibit anti-inflammatory effects. For instance, one study demonstrated that treatment with a related compound significantly reduced nitric oxide (NO) and prostaglandin E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

Another area of research focused on the anticancer properties of compounds containing the 4-hydroxyphenyl moiety. Some studies reported that these compounds could inhibit tumor cell proliferation in various cancer models, suggesting their utility in cancer therapy .

Data Tables

Future Directions

Research on this compound continues to evolve, with potential applications in therapeutic areas such as oncology and immunology. Future studies should focus on:

- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its biological activities.

- Clinical Trials: Evaluating the efficacy and safety of 4-HPP in clinical settings.

- Formulation Development: Exploring delivery methods that enhance bioavailability and therapeutic outcomes.

Properties

IUPAC Name |

disodium;(4-hydroxyphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O5P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4,7H,(H2,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYKXZZXDRGNST-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Na2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596669 | |

| Record name | Disodium 4-hydroxyphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20368-79-0 | |

| Record name | Disodium 4-hydroxyphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions "In situ formation of fluorescent silicon-containing polymer dots for alkaline phosphatase activity detection and immunoassay". What role does Sodium 4-hydroxyphenyl phosphate play in this context?

A1: this compound acts as a substrate for the enzyme alkaline phosphatase (ALP). [] ALP cleaves the phosphate group from this compound, generating free 4-hydroxyphenol. This product can then undergo further reactions, such as oxidation, leading to the formation of fluorescent products. In the context of this research, the fluorescence generated is directly proportional to the activity of ALP, enabling its detection and quantification. This principle can be further applied in immunoassays, where ALP is often conjugated to antibodies. The amount of fluorescent signal generated can then be correlated to the concentration of the target analyte.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.